molecular formula C16H13ClF3NS B119329 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine CAS No. 1675-46-3

10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine

Cat. No.: B119329
CAS No.: 1675-46-3
M. Wt: 343.8 g/mol
InChI Key: BZEJZIAESDBOJX-UHFFFAOYSA-N
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Description

10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antihistaminic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine typically involves the following steps:

    Starting Materials: The synthesis begins with phenothiazine as the core structure. The trifluoromethyl group is introduced via electrophilic substitution using trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Chloropropylation: The chloropropyl group is introduced through a nucleophilic substitution reaction. This involves reacting phenothiazine with 3-chloropropyl chloride in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation. Solvents like dichloromethane or toluene are used to dissolve the reactants, and the reactions are conducted at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are employed to ensure consistent product quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are conducted in dry ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Amines or thiols; reactions are performed in polar solvents like dimethylformamide or ethanol, often with heating.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.

Scientific Research Applications

10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new antipsychotic or antihistaminic drugs.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with neurotransmitter receptors, enzymes, and ion channels, depending on its specific structure and functional groups.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission, oxidative stress, and cellular metabolism. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    10-(3-Chloropropyl)-2-methyl-10H-phenothiazine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    10-(3-Chloropropyl)-2-ethyl-10H-phenothiazine: Contains an ethyl group instead of a trifluoromethyl group.

    10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-thioxanthene: Similar structure but with a thioxanthene core instead of phenothiazine.

Uniqueness

10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine is unique due to the presence of both the trifluoromethyl and chloropropyl groups. The trifluoromethyl group imparts increased lipophilicity and metabolic stability, while the chloropropyl group provides a site for further chemical modifications. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

10-(3-chloropropyl)-2-(trifluoromethyl)phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NS/c17-8-3-9-21-12-4-1-2-5-14(12)22-15-7-6-11(10-13(15)21)16(18,19)20/h1-2,4-7,10H,3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEJZIAESDBOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168297
Record name 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine
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Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1675-46-3
Record name 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine
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Record name 2-Trifluoromethyl-10-(3-chloropropyl)phenothiazine
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Record name 1675-46-3
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Record name 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine
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Record name 10-(3-chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine
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Record name 2-TRIFLUOROMETHYL-10-(3-CHLOROPROPYL)PHENOTHIAZINE
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Synthesis routes and methods I

Procedure details

A solution of 2-(trifluoromethyl)-10H-phenothiazine (2.04 g, 7.6 mmol) and DMF (16 mL) was mixed with CS2CO3 (7.5 g, 22.9 mmol) and 1-bromo-3-chloropropane (1.1 mL, 11.5 mmol) The reaction mixture was heated at 65° C. for 12 h. Once no starting material was observed by analytical LCMS, EtOAC (250 mL) and brine (250 mL) were added. The organic layer was separated, and the aqueous layer was washed with EtOAC (3×100 mL). The combined organic extracts were washed with brine (2×100 mL), dried over MgSO4, and concentrated to afford the title compound.
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
[Compound]
Name
CS2CO3
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
brine
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a 5 liter reactor fitted with stirring and cooling means and maintained at about -40° C., there were poured 1 liter of liquid ammonia, 11.5 g (0.5 mole) of metallic sodium, 0.5 g of ferric acetate and then, slowly, 133.5 g (0.5 mole) of 2-trifluoromethyl-phenothiazine. The mixture was stirred for one hour and there were added 78.8 g (0.5 mole) of 1-bromo-3-chloropropane. After stirring for some minutes, the mixture was allowed to warm slowly up to room temperature, with elimination of the liquid ammonia. There were then added 2 liters of heptane and stirring was maintained for 12 hours. The mixture was then refluxed for one hour and filtered, washed with heptane, evaporated to dryness and recrystallized from heptane to give 270 g (yield 81%) of N-(γ-chloropropyl)-2-trifluoromethyl-phenothiazine.
[Compound]
Name
liquid
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric acetate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
133.5 g
Type
reactant
Reaction Step Two
Quantity
78.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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